5-Chloro-2-methylbenzylamine
Overview
Description
5-Chloro-2-methylbenzylamine is an organic compound with the molecular formula C8H10ClN . It is used in various chemical reactions and is often sold as a laboratory chemical .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methylbenzylamine consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2). The benzyl group has a chlorine atom substituted at the 5th position and a methyl group at the 2nd position .Physical And Chemical Properties Analysis
5-Chloro-2-methylbenzylamine is a solid substance . Its molecular weight is approximately 155.62 g/mol .Scientific Research Applications
Enantiodivergent Synthesis
5-Chloro-2-methylbenzylamine plays a significant role in enantiodivergent synthesis. For instance, α-Methylbenzylamine, a related compound, was used as a chiral auxiliary in the synthesis of isoquinoline alkaloids (Ziółkowski, Czarnocki, Leniewski, & Maurin, 1999).
Antibacterial Activities
Compounds related to 5-Chloro-2-methylbenzylamine have been synthesized and shown to possess antibacterial activities. For example, 5-chloro-o-hydroxybenzyl amino acid esters demonstrated significant inhibitory effects against bacteria like Escherichia coli and Staphylococcus aureus (Lu Jun, 2010).
Stabilizing Role in Cyclic Amides
Research indicates that compounds derived from α-Methylbenzylamine, a closely related compound, exhibit a stabilizing role due to intramolecular hydrogen bonding in cyclic amides. This has implications for their structural arrangement and stability (Sandoval‐Lira et al., 2015).
Carcinogenicity Studies
There are studies on the biochemical mechanisms and metabolism of related compounds, like 4-chloro-2-methylaniline, which is structurally similar to 5-Chloro-2-methylbenzylamine. These studies are crucial for understanding the potential carcinogenic properties of such compounds (Hill, Shih, & Struck, 1979).
Enantioenriched Synthesis
Compounds like (R)-2-Methylbenzylamine, related to 5-Chloro-2-methylbenzylamine, have been used in the synthesis of enantioenriched compounds, highlighting their role in asymmetric synthesis and pharmaceutical applications (Hansen et al., 1996).
Structural Analysis
Benzylamine derivatives, including those related to 5-Chloro-2-methylbenzylamine, have been the subject of structural and spectroscopic studies, providing insights into their physical and chemical properties (Čajan & Trávníček, 2011).
Tetrahydroisoquinolines Synthesis
Related compounds have been used in the synthesis of tetrahydroisoquinolines, a class of compounds with potential pharmaceutical applications (Clark & Jahangir, 1991).
Monoamine Oxidase Inhibition
Compounds like α-methylbenzylamine, which are structurally similar to 5-Chloro-2-methylbenzylamine, have been studied for their potential as monoamine oxidase inhibitors, with implications in psychiatric and neurological disorders (Mantle, Tipton, & Garrett, 1976).
Analytical Chemistry Applications
5-Chloro-2-methylbenzylamine and its derivatives have been used in analytical chemistry, particularly in chiral derivatizing agents, to determine enantiomeric compositions of compounds (Uccello-Barretta, Bernardini, Lazzaroni, & Salvadori, 2000).
Safety And Hazards
5-Chloro-2-methylbenzylamine is classified as a substance causing serious eye damage (Category 1, H318) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(5-chloro-2-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDWGQCDPGFBEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373999 | |
Record name | 5-Chloro-2-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methylbenzylamine | |
CAS RN |
27917-13-1 | |
Record name | 5-Chloro-2-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27917-13-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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